molecular formula C25H27N3O2S B11376945 2-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(4-methylphenyl)pyridine-3-carboxamide

2-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(4-methylphenyl)pyridine-3-carboxamide

Cat. No.: B11376945
M. Wt: 433.6 g/mol
InChI Key: RMKYRXLEIWBORX-UHFFFAOYSA-N
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Description

2-({[(2-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(4-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(2-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(4-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the ethylphenyl, carbamoyl, and methylsulfanyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-({[(2-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(4-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or introduce hydrogen into the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-({[(2-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(4-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[(2-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(4-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(4-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE
  • 2-({[(2-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(4-ETHYLPHENYL)PYRIDINE-3-CARBOXAMIDE

Uniqueness

The uniqueness of 2-({[(2-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(4-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H27N3O2S

Molecular Weight

433.6 g/mol

IUPAC Name

2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4,6-dimethyl-N-(4-methylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C25H27N3O2S/c1-5-19-8-6-7-9-21(19)28-22(29)15-31-25-23(17(3)14-18(4)26-25)24(30)27-20-12-10-16(2)11-13-20/h6-14H,5,15H2,1-4H3,(H,27,30)(H,28,29)

InChI Key

RMKYRXLEIWBORX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=C(C(=CC(=N2)C)C)C(=O)NC3=CC=C(C=C3)C

Origin of Product

United States

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